Urea, 1-(2-biphenylyl)-2-thio-

Enzyme Inhibition Elastase Drug Discovery

Procure CAS 19250-02-3 (biphenyl-2-yl-thiourea) for specific elastase inhibitor SAR and experimental pesticide studies. Its distinct biphenyl moiety yields a LogP ~2.72, differentiating it from generic thioureas. This validated scaffold is essential for antimicrobial and antimycobacterial research. Ensure procurement of high-purity material to maintain experimental integrity.

Molecular Formula C13H12N2S
Molecular Weight 228.31 g/mol
CAS No. 19250-02-3
Cat. No. B1665100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, 1-(2-biphenylyl)-2-thio-
CAS19250-02-3
SynonymsAI3-15089;  AI3-15089;  AI3-15089;  NSC 5807;  NSC-5807;  NSC5807
Molecular FormulaC13H12N2S
Molecular Weight228.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2NC(=S)N
InChIInChI=1S/C13H12N2S/c14-13(16)15-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H3,14,15,16)
InChIKeyPFLVOXHSAWFMOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Urea, 1-(2-biphenylyl)-2-thio- (CAS 19250-02-3) as an Experimental Pesticide and Specialized Thiourea Scaffold


Urea, 1-(2-biphenylyl)-2-thio- (CAS 19250-02-3), also known as AI3-15089 or biphenyl-2-yl-thiourea, is an organic compound belonging to the thiourea class (C13H12N2S, MW 228.31). This compound is characterized by a biphenyl moiety attached to a thiourea functional group, which imparts specific chemical reactivity and biological properties [1]. It is primarily recognized and utilized as an experimental pesticide, with documented potential for broader biological applications including antimicrobial and enzyme inhibitory activities . This guide focuses on its quantifiable differentiation from other thiourea derivatives to support informed scientific procurement and research application.

Why Substituting with Other Thioureas or Pesticides is Not a Direct Exchange for Urea, 1-(2-biphenylyl)-2-thio-


Generic substitution within the thiourea class is not scientifically sound due to the profound impact of specific substitutions on molecular properties and target engagement. The biphenyl group in Urea, 1-(2-biphenylyl)-2-thio- is not a simple structural motif; it contributes to a distinct LogP of approximately 2.72 (predicted), which governs lipophilicity and membrane permeability, differentiating it from simpler alkyl or aryl thioureas . Its use as a defined experimental pesticide, designated as AI3-15089, implies a specific, albeit not fully disclosed, mode of action or spectrum that is unlikely to be matched by close analogs like 1-(4-biphenylyl)-2-thiourea or N-alkyl substituted thioureas [1]. The following quantitative evidence demonstrates why this specific biphenyl-thiourea structure confers distinct performance characteristics in key research models, making it a non-fungible tool for specific investigations.

Product-Specific Quantitative Evidence for Urea, 1-(2-biphenylyl)-2-thio- (CAS 19250-02-3)


Elastase Inhibition: Biphenyl-Thiourea Hybrids Exhibit Potent, Sub-Micromolar Activity

In a head-to-head comparison of eight closely related biphenyl-thiourea conjugates (3a-3h) synthesized using a common biphenyl-2-ylthiourea core, the potency against human neutrophil elastase (HNE) varied significantly with the N'-substituent [1]. The most potent derivative, compound 3c, demonstrated a 50% inhibitory concentration (IC50) of 0.26 ± 0.05 µM [1]. This is in stark contrast to the parent compound (Urea, 1-(2-biphenylyl)-2-thio-) which lacks the acyl/aroyl group and thus does not possess this specific inhibitory activity. This demonstrates that while the parent compound may not be the active entity, its biphenyl-2-ylthiourea core is a critical scaffold for achieving potent elastase inhibition when appropriately derivatized, with potency being highly tunable by the choice of substituent [1].

Enzyme Inhibition Elastase Drug Discovery

Physicochemical Differentiation: Predicted Lipophilicity and Permeability Profile

Computational predictions provide a quantitative basis for differentiating Urea, 1-(2-biphenylyl)-2-thio- from close structural analogs . The compound has a predicted LogP (octanol-water partition coefficient) of 2.49 (ACD/Labs) to 2.72 (US EPA EPISuite), which is a key determinant of lipophilicity and passive membrane permeability . This LogP value is significantly higher than that of simpler thioureas like 1-phenyl-2-thiourea (LogP ~0.5-1.0), and distinct from the positional isomer 1-(4-biphenylyl)-2-thiourea, which may exhibit different physicochemical properties due to altered molecular geometry . The number of hydrogen bond donors (3) and acceptors (2) and a topological polar surface area (tPSA) of 70 Ų are consistent with the properties of a small molecule with potential for oral bioavailability .

Physicochemical Properties ADME Drug Design

Scaffold for Antimycobacterial Activity: Biphenyl-Thiourea Core as a Privileged Structure

The biphenyl-2-ylthiourea scaffold is a key structural motif within a broader class of phenylthiourea derivatives that have demonstrated promising activity against intracellular Mycobacterium tuberculosis [1]. A high-throughput, high-content assay identified a phenylthiourea series with activity against this pathogen, with several derivatives showing excellent potency and good selectivity over eukaryotic cells [1]. While specific MIC (Minimum Inhibitory Concentration) data for the parent compound (Urea, 1-(2-biphenylyl)-2-thio-) is not publicly available, its core structure is directly implicated in the activity of more potent analogs. This contrasts with other thiourea derivatives lacking the biphenyl moiety, which do not share this specific intracellular antimycobacterial profile [1].

Antitubercular Mycobacterium tuberculosis Drug Discovery

Recommended Research and Industrial Applications for Urea, 1-(2-biphenylyl)-2-thio- (CAS 19250-02-3)


Medicinal Chemistry: As a Core Scaffold for the Synthesis of Elastase Inhibitors

The compound is a highly relevant starting material for the synthesis of biphenyl-thiourea conjugates designed to inhibit human neutrophil elastase (HNE). Researchers can use it as a key intermediate to install various acyl, aroyl, alkyl, or other functional groups at the thiourea nitrogen atoms, directly influencing potency and selectivity [1]. The quantitative evidence shows that derivatives based on this core can achieve sub-micromolar IC50 values against elastase, making it a valuable tool for structure-activity relationship (SAR) studies in the development of novel therapeutics for inflammatory diseases [1].

Agricultural Chemistry: As a Reference Standard for Experimental Pesticide Development

The compound is designated as an 'experimental pesticide' (AI3-15089) and is specifically cited in patents related to novel thiourea derivatives with insecticidal and acaricidal activity [2]. It serves as a reference compound for benchmarking the activity of new thiourea-based pesticides in assays against target pests such as aphids, Spodoptera littoralis, and Heliothis virescens [2]. Its well-defined structure and commercial availability make it an essential positive control or scaffold for the development of new crop protection agents.

Antimicrobial Drug Discovery: As a Privileged Scaffold for Antitubercular Agents

The biphenyl-2-ylthiourea core is a validated starting point for developing new agents against intracellular Mycobacterium tuberculosis [3]. Researchers can procure this compound as a foundational building block for further structural diversification aimed at improving potency and selectivity against this challenging pathogen. Its use is directly supported by literature demonstrating the activity of closely related phenylthiourea analogs in a high-content screening model, making it a strategic purchase for any lab focused on novel antimycobacterial therapeutics [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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